Beryllium chloride, tetrahydrate
Description
Significance and Research Trajectory of Hydrated Beryllium Chlorides
The study of hydrated beryllium chlorides, particularly the tetrahydrate, is crucial for understanding the behavior of the beryllium ion in aqueous solutions. Research has shown that in water, the beryllium ion exists as a well-defined tetrahedral aqua complex, [Be(H₂O)₄]²⁺. wikipedia.orgchemguide.co.uk This tetraaquaberyllium ion is notably acidic due to the high charge density of the small beryllium ion, which polarizes the coordinated water molecules, facilitating the release of protons. chemguide.co.ukdoubtnut.com
Neutron diffraction studies on concentrated aqueous solutions of beryllium chloride have been instrumental in elucidating the local structure around the Be²⁺ ions. These experiments confirmed a stable four-fold coordination shell dominated by oxygen atoms. researchgate.netnih.gov Furthermore, research has explored the speciation in beryllium chloride solutions, identifying various mixed beryllium-chlorido-oxido-hydroxido species, with the degree of hydration depending on the number of chloride ions. researchgate.net The investigation into the hydration shells of beryllium ions is an active area of research, with computational studies complementing experimental data to provide a more detailed picture of the solvation environment. waikato.ac.nzrsc.org
Interrelationship with Anhydrous Beryllium Chloride Research
Beryllium chloride tetrahydrate is intrinsically linked to its anhydrous counterpart, BeCl₂. Anhydrous beryllium chloride is a colorless, hygroscopic solid that readily absorbs moisture, often leading to the formation of the tetrahydrate. atamanchemicals.com The preparation and handling of anhydrous BeCl₂ require stringent anhydrous conditions due to the ease with which the tetrahydrate can undergo hydrolysis during dehydration. google.com
The synthesis of anhydrous beryllium chloride can be achieved through several methods, including the reaction of beryllium metal with chlorine at high temperatures or the carbothermal reduction of beryllium oxide in the presence of chlorine. wikipedia.orgqsstudy.com Research into anhydrous beryllium chloride has been historically significant, as its vapor density measurements were fundamental in establishing the valency and atomic weight of beryllium. atamanchemicals.com The anhydrous form is also a key precursor in the production of beryllium metal via electrolysis and serves as a Lewis acid catalyst in organic reactions, similar to aluminum chloride. drugfuture.comqsstudy.com
Diagonal Relationship with Aluminum Chloride in Structural and Chemical Studies
The chemical and structural properties of beryllium chloride exhibit a notable diagonal relationship with aluminum chloride (AlCl₃). atamanchemicals.comqsstudy.com This similarity arises from the comparable charge-to-radius ratios of the Be²⁺ and Al³⁺ ions. classnotes.org.indoubtnut.com
Both beryllium chloride and aluminum chloride are covalent compounds, soluble in organic solvents, and act as Lewis acids, making them useful as Friedel-Crafts catalysts. classnotes.org.inunacademy.com In the vapor phase, both chlorides exist as bridged dimers, with chlorine atoms forming bridges between the metal centers. classnotes.org.indoubtnut.com The oxides and hydroxides of both beryllium and aluminum are amphoteric, dissolving in both acids and strong alkalis to form beryllates and aluminates, respectively. classnotes.org.inaakash.ac.in This diagonal relationship provides a valuable framework for predicting and understanding the chemical behavior of beryllium compounds.
Data Tables
Table 1: Properties of Beryllium Chloride and its Tetrahydrate
| Property | Beryllium Chloride (Anhydrous) | Beryllium Chloride Tetrahydrate |
|---|---|---|
| Chemical Formula | BeCl₂ | BeCl₂·4H₂O |
| Molar Mass | 79.9182 g/mol wikipedia.org | 151.98 g/mol nih.gov |
| Appearance | Colorless/white, whitish-yellow crystalline mass atamanchemicals.com | Monoclinic deliquescent platelets drugfuture.com |
| Melting Point | 399 °C qsstudy.com | Decomposes upon heating |
| Boiling Point | 482 °C qsstudy.com | Not applicable |
| Density | 1.899 g/cm³ at 25 °C qsstudy.com | Data not readily available |
| Solubility in Water | 15.1 g/100 mL (20 °C) wikipedia.org | Highly soluble ontosight.ai |
Table 2: Comparison of Beryllium Chloride and Aluminum Chloride
| Feature | Beryllium Chloride (BeCl₂) | Aluminum Chloride (AlCl₃) |
|---|---|---|
| Bonding Type | Covalent classnotes.org.in | Covalent classnotes.org.in |
| Lewis Acidity | Strong Lewis acid doubtnut.com | Strong Lewis acid doubtnut.com |
| Catalytic Use | Friedel-Crafts catalyst classnotes.org.in | Friedel-Crafts catalyst classnotes.org.in |
| Vapor Phase Structure | Bridged dimer classnotes.org.in | Bridged dimer classnotes.org.in |
| Hydroxide Nature | Amphoteric aakash.ac.in | Amphoteric aakash.ac.in |
Structure
2D Structure
Properties
CAS No. |
13466-27-8 |
|---|---|
Molecular Formula |
BeCl2H8O4 |
Molecular Weight |
151.98 g/mol |
IUPAC Name |
beryllium;dichloride;tetrahydrate |
InChI |
InChI=1S/Be.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
InChI Key |
LLWVPTWQKHIONY-UHFFFAOYSA-L |
SMILES |
[Be+2].O.O.O.O.[Cl-].[Cl-] |
Canonical SMILES |
[Be+2].O.O.O.O.[Cl-].[Cl-] |
Synonyms |
BERYLLIUM CHLORIDE, TETRAHYDRATE |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Beryllium Chloride Tetrahydrate
Direct Reaction Pathways for Tetrahydrate Formation
The most straightforward method for producing beryllium chloride tetrahydrate is through the direct hydration of anhydrous beryllium chloride (BeCl₂). Anhydrous beryllium chloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. When treated with water, it undergoes a vigorous and exothermic reaction to form the tetrahydrate. researchgate.net
The reaction involves the dissolution of the solid anhydrous salt in water, where the beryllium ion (Be²⁺) becomes coordinated by four water molecules, forming the stable tetraaquaberyllium(II) cation, [Be(H₂O)₄]²⁺. researchgate.netpsi.ch The resulting aqueous solution contains these hydrated cations and chloride anions (Cl⁻). researchgate.net Upon evaporation of the water, the solid tetrahydrate crystallizes.
Reaction: BeCl₂ (s) + 4H₂O (l) → [Be(H₂O)₄]Cl₂ (s) psi.chresearchgate.netquora.com
This direct pathway is simple but can be difficult to control due to the heat generated. The resulting product's purity depends on the purity of the initial anhydrous beryllium chloride.
Preparation from Anhydrous Beryllium Chloride via Hydration
Controlled hydration of anhydrous beryllium chloride is a refined approach to synthesizing the tetrahydrate. This method focuses on managing the reaction conditions to ensure the formation of a high-quality product.
To control the hydration process and prevent the formation of beryllium oxychloride, which can occur if the salt is simply heated in the presence of moisture, a specific procedure involving hydrogen chloride and an organic solvent can be employed. nih.govdoubtnut.com The tetrahydrate can be obtained by treating anhydrous beryllium chloride with a mixture of hydrogen chloride and either ether or alcohol.
Another method involves concentrating a saturated aqueous solution of beryllium chloride while a current of hydrogen chloride gas is passed through it. colab.ws The presence of HCl gas suppresses the hydrolysis of the [Be(H₂O)₄]²⁺ ion, which is acidic and can otherwise lead to the formation of insoluble basic salts. researchgate.net This ensures that the desired tetrahydrate crystallizes from the solution.
Preparation of [Be(OH₂)₄]Cl₂ Single Crystals
The growth of high-quality single crystals is essential for detailed structural analysis, such as X-ray crystallography. For beryllium chloride tetrahydrate, this requires carefully controlled crystallization conditions. General methods for growing single crystals include slow evaporation of a saturated solution, slow cooling of a heated saturated solution, and vapor diffusion. mit.edu
A specific and somewhat counterintuitive method for preparing single crystals of [Be(OH₂)₄]Cl₂ involves the use of thionyl chloride (SOCl₂), a reagent typically used for dehydration. researchgate.netwikipedia.org In this procedure, an aqueous solution of BeCl₂ containing hydrochloric acid is first evaporated. researchgate.net The resulting solid residue is then treated with thionyl chloride at a controlled temperature of 20 °C. researchgate.net
This controlled reaction yields single crystals of [Be(OH₂)₄]Cl₂. researchgate.net It is crucial to manage the conditions carefully; if an excess of boiling thionyl chloride is used, the reaction will proceed to full dehydration, forming anhydrous BeCl₂ instead. researchgate.net This method highlights the delicate balance of reagents and temperature required to isolate the desired hydrated crystalline product.
Low-Temperature Synthesis Routes for Beryllium Chloride Etherates as Precursors
Beryllium chloride etherates, particularly beryllium chloride dietherate (BeCl₂·2(C₂H₅)₂O), are important precursors in beryllium chemistry. wikipedia.org They are often used in syntheses where anhydrous conditions are critical. A key advantage of synthesizing the etherate is that it can be achieved at low temperatures, avoiding the formation of toxic beryllium vapors associated with high-temperature processes. wikipedia.org
A patented low-temperature process describes the synthesis of beryllium chloride dietherate by reacting beryllium metal directly with hydrogen chloride gas in an ether solvent, such as diethyl ether. mit.eduwikipedia.org In this method, hydrogen chloride gas is bubbled through a mixture of beryllium metal powder suspended in the ether. wikipedia.org
Reaction: Be (s) + 2HCl (g) + 2(C₂H₅)₂O (l) → BeCl₂·2(C₂H₅)₂O (sol) + H₂ (g) wikipedia.org
The reaction is typically conducted at a controlled temperature, for instance, between 40-50°C. ias.ac.in The resulting beryllium chloride dietherate solution can then be purified by distillation. wikipedia.org This route is commercially viable and offers improved safety compared to high-temperature chlorination of beryllium metal or its oxide. wikipedia.org The dietherate can subsequently be used as a starting material, and upon reaction with water, would yield the tetrahydrate.
Research Findings Summary
| Synthesis Method | Reactants | Key Conditions | Product | Citation |
| Direct Hydration | Anhydrous BeCl₂, Water | Exothermic reaction | [Be(H₂O)₄]Cl₂ | researchgate.net |
| Controlled Hydration | Anhydrous BeCl₂, HCl, Ether/Alcohol | Controlled addition, presence of HCl | [Be(H₂O)₄]Cl₂ | colab.ws |
| Single Crystal Growth | Evaporated HCl/BeCl₂ solution, Thionyl Chloride | 20 °C | [Be(H₂O)₄]Cl₂ single crystals | researchgate.net |
| Etherate Precursor Synthesis | Beryllium metal, HCl gas, Diethyl ether | Low temperature (e.g., 40-50°C) | BeCl₂·2(C₂H₅)₂O | mit.eduwikipedia.orgias.ac.in |
Purification Strategies for Beryllium Chloride Intermediates
The synthesis of high-purity beryllium chloride is often challenged by the co-presence of various metallic impurities. These impurities can originate from the raw beryllium source or be introduced during processing. Consequently, effective purification of beryllium chloride intermediates is a critical step in obtaining a final product of the desired quality. A variety of purification techniques have been developed, leveraging the distinct physical and chemical properties of beryllium chloride relative to its common contaminants. Among these, methods based on differential solubility in organic solvents have proven to be effective.
The principle of differential solubility leverages the varying degrees to which different substances dissolve in a particular solvent. In the context of beryllium chloride purification, this approach exploits the fact that beryllium chloride and the chlorides of common metallic impurities exhibit different solubilities in certain organic solvents. This allows for their selective separation.
A notable strategy involves a two-step process utilizing two different organic solvents with distinct polarity characteristics: a polar solvent like diethyl ether and a non-polar solvent such as benzene (B151609). Beryllium chloride (BeCl₂) demonstrates good solubility in polar organic solvents that can act as electron donors, such as ethers and alcohols. chemicalbook.comusbio.net Conversely, it is largely insoluble in non-polar aromatic hydrocarbons like benzene and toluene. canada.cascispace.com
The purification process can be initiated by dissolving the impure beryllium chloride intermediate in anhydrous diethyl ether. In this solvent, beryllium chloride readily dissolves, often forming an etherate complex. canada.ca Crucially, the chlorides of several common metallic impurities, such as ferrous chloride (FeCl₂) and magnesium chloride (MgCl₂), are practically insoluble in diethyl ether. canada.canih.gov This difference in solubility allows for the physical separation of the dissolved beryllium chloride solution from the solid, undissolved impurity chlorides via filtration.
Following the removal of ether-insoluble impurities, the beryllium chloride can be recovered from the ether solution, typically through evaporation of the volatile solvent. However, the resulting beryllium chloride solid may still contain impurities that were also soluble in diethyl ether, a primary example being aluminum chloride (AlCl₃). Aluminum chloride is known to be soluble in ether. canada.cadoubtnut.com
To address these ether-soluble impurities, a second purification step is employed, utilizing a non-polar solvent. The beryllium chloride solid obtained from the ether solution is washed with anhydrous benzene. While beryllium chloride is insoluble in benzene, aluminum chloride exhibits slight solubility in this solvent. usbio.netcanada.cawikipedia.orgthermofisher.kr This differential solubility allows for the removal of residual aluminum chloride, which dissolves in the benzene wash, leaving behind a more purified beryllium chloride solid. This multi-solvent approach, capitalizing on the distinct solubility profiles of the target compound and its contaminants, can significantly enhance the purity of the final beryllium chloride product. canada.ca
The following interactive table summarizes the solubility characteristics of beryllium chloride and key impurity chlorides in relevant organic solvents, which forms the basis for this purification strategy.
| Compound | Diethyl Ether | Benzene | Acetone | Carbon Tetrachloride |
| Beryllium Chloride (BeCl₂) ** | Soluble chemicalbook.comcanada.ca | Insoluble canada.cascispace.com | Soluble usbio.net | Insoluble chemicalbook.comusbio.net |
| Aluminum Chloride (AlCl₃) | Soluble canada.cadoubtnut.com | Slightly Soluble usbio.netwikipedia.orgthermofisher.kr | Slightly Soluble canada.ca | Soluble chemicalbook.comwikipedia.org |
| Ferrous Chloride (FeCl₂) | Practically Insoluble nih.gov | Slightly Soluble nih.gov | Freely Soluble nih.gov | - |
| Magnesium Chloride (MgCl₂) ** | Insoluble canada.ca | - | - | - |
Spectroscopic Investigations of Beryllium Chloride Tetrahydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy provides another powerful avenue for investigating the local environment of the beryllium nucleus.
The beryllium-9 (⁹Be) nucleus, with a spin of 3/2, is NMR-active and its study can provide valuable data on coordination and solvation. huji.ac.il Although ⁹Be is a quadrupolar nucleus, which can lead to broad signals, small and highly symmetric complexes like the [Be(H₂O)₄]²⁺ ion can produce reasonably sharp lines, making high-field ⁹Be NMR a useful tool. huji.ac.il The chemical shift of ⁹Be is sensitive to the coordination number and the electronic environment of the beryllium atom. huji.ac.il The tetraaquaberyllium(II) ion, as a 4-coordinate species, resonates in a characteristic region of the ⁹Be NMR spectrum, with a 0.43 m solution of BeSO₄ in D₂O (which forms [Be(D₂O)₄]²⁺) serving as the standard reference at 0 ppm. huji.ac.il
⁹Be NMR has been effectively used to probe not only the primary coordination sphere but also the second solvation sphere of the beryllium ion. nii.ac.jp Studies on [Be(H₂O)₄]²⁺ in a propiononitrile solvent with varying water concentrations revealed that the ⁹Be NMR signal shifts downfield as the water concentration increases. This shift is attributed to a two-step hydrogen-bonding interaction where additional water molecules bind in the second solvation sphere to form Be(H₂O)₄n²⁺ (where n=1, 2). nii.ac.jp Molecular orbital calculations support this finding, indicating that hydrogen bonding in the second sphere enhances the polarization of the water molecules in the first sphere. This polarization leads to an increase in electron density on the Be(II) ion, which, in turn, influences the paramagnetic contribution to the chemical shift, causing the observed downfield shift. nii.ac.jp
Advanced Analytical Methodologies for Beryllium Compounds
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)
Inductively coupled plasma atomic emission spectrometry (ICP-AES), also referred to as inductively coupled plasma optical emission spectroscopy (ICP-OES), stands as a cornerstone technique for the analysis of beryllium and its compounds. rsc.orgrsc.orgresearchgate.net The fundamental principle of ICP-AES involves the introduction of a sample, typically in a liquid form, into a high-temperature argon plasma. rsc.org This plasma, reaching temperatures of 6,000 to 10,000 K, desolvates, vaporizes, atomizes, and excites the beryllium atoms. rsc.orgmdpi.com As the excited atoms relax to a lower energy state, they emit photons of light at characteristic wavelengths, which are then detected and quantified. rsc.org
This technique is widely recognized for its capability in multi-element analysis and its robustness in handling various sample matrices. mdpi.com For beryllium analysis, specific emission wavelengths are monitored. The 313.042 nm wavelength is a prominent line for beryllium determination, offering excellent sensitivity with a reported detection limit of approximately 0.2 ng/mL. rsc.org However, this line is susceptible to spectral interference from elements such as vanadium and titanium. rsc.org An alternative wavelength, 234.861 nm, can be utilized, though it is about 10% less intense than the 313.042 nm line and has known interferences from iron and titanium. rsc.org The selection of the analytical line is therefore a critical parameter that depends on the sample matrix and the potential presence of interfering elements.
Recent advancements in ICP-AES have focused on enhancing detection limits and mitigating interferences. One notable development involves the use of ion exchange separation to remove interfering elements like uranium, plutonium, thorium, and others prior to ICP-AES analysis. nih.gov This pre-analytical step significantly reduces spectral interferences, thereby improving the accuracy and lowering the method detection limits for beryllium. nih.gov
Table 1: Key Parameters for Beryllium Analysis by ICP-AES
| Parameter | Details |
| Primary Wavelength | 313.042 nm |
| Alternative Wavelength | 234.861 nm |
| Reported Detection Limit (313.042 nm) | ~0.2 ng/mL rsc.org |
| Potential Interferences (313.042 nm) | Vanadium, Titanium rsc.org |
| Potential Interferences (234.861 nm) | Iron, Titanium rsc.org |
| Plasma Temperature | 6,000 - 10,000 K rsc.orgmdpi.com |
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) and Electrothermal Atomic Absorption Spectrometry (ET-AAS)
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Electrothermal Atomic Absorption Spectrometry (ET-AAS) are highly sensitive techniques for the determination of trace and ultra-trace amounts of beryllium. nih.gov These methods offer significantly lower detection limits compared to flame atomic absorption spectrometry (FAAS). nih.gov
In GFAAS/ET-AAS, a small volume of the sample is introduced into a graphite tube, which is then heated in a programmed sequence of drying, ashing (pyrolysis), and atomization stages. mdpi.com During the atomization step, the temperature is rapidly increased to vaporize and atomize the beryllium. A light beam from a beryllium-specific hollow cathode lamp is passed through the graphite tube, and the absorption of this light by the ground-state beryllium atoms is measured. The amount of light absorbed is directly proportional to the concentration of beryllium in the sample.
The sensitivity of GFAAS/ET-AAS can be enhanced through the use of chemical modifiers and specialized graphite tubes. Pyrolytically coated graphite tubes are often employed for beryllium determinations. uct.ac.za Chemical modifiers, such as magnesium nitrate (B79036) or palladium nitrate, are added to the sample to stabilize the beryllium during the ashing stage, allowing for higher pyrolysis temperatures to remove matrix components without losing the analyte. mdpi.comuct.ac.za The use of these modifiers can significantly enhance the sensitivity for beryllium. mdpi.com For instance, palladium nitrate has been shown to increase sensitivity by a factor of 3.7 compared to analysis without a modifier. mdpi.com
These techniques have been successfully applied to the analysis of beryllium in a variety of complex samples, including coal, fly ash, and urine. uct.ac.zatandfonline.com For solid samples like coal and fly ash, a slurry technique can be used where the finely ground sample is suspended in a suitable solvent and directly introduced into the graphite furnace. uct.ac.za This approach can save significant time compared to conventional acid digestion procedures. uct.ac.za
Table 2: Performance of GFAAS/ET-AAS for Beryllium Determination
| Parameter | Details |
| Technique | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) / Electrothermal Atomic Absorption Spectrometry (ET-AAS) |
| Detection Limit (GFAAS) | 0.7 pg uct.ac.za |
| Detection Limit (ETAAS with preconcentration) | As low as 0.01 ng/L in seawater mdpi.comnih.gov |
| Common Chemical Modifiers | Magnesium nitrate, Palladium nitrate mdpi.comuct.ac.za |
| Atomization Temperature | ~2300–2900 °C mdpi.com |
Spectrophotometric Determination Techniques
Spectrophotometry offers a cost-effective and accessible alternative for the determination of beryllium. These methods rely on the formation of a colored complex between beryllium and a specific chromogenic reagent, which can then be quantified by measuring its absorbance of light at a particular wavelength. nih.gov
Use of Chromogenic Reagents (e.g., Chrome Azurol S)
A variety of organic reagents have been investigated for the spectrophotometric determination of beryllium, including hydroxy acids, β-diketones, and triphenylmethane (B1682552) dyes. nih.gov Among these, Chrome Azurol S (CAS) is one of the most extensively used and well-established chromogenic reagents for beryllium analysis. mdpi.comnih.gov
Chrome Azurol S forms a stable, colored complex with beryllium, typically in a slightly acidic to neutral pH range. osti.govresearchgate.net The reaction is often carried out in the presence of a surfactant, such as cetyltrimethylammonium bromide (CTAB) or Triton X-100, which enhances the molar absorptivity and stabilizes the complex. nih.goviaea.org The resulting complex exhibits a strong absorbance maximum that can be measured to determine the beryllium concentration.
Optimization of Parameters and Interference Mitigation
The successful application of spectrophotometric methods hinges on the careful optimization of several experimental parameters. These include the pH of the solution, the concentration of the chromogenic reagent and any surfactants, and the reaction time. researchgate.net For the Be-CAS complex, optimal conditions are often found at a pH of around 4.6 to 5.0. researchgate.net
A significant challenge in spectrophotometric analysis is the potential for interference from other metal ions present in the sample matrix, which may also form colored complexes with the reagent. To overcome this, masking agents are frequently employed. Ethylenediaminetetraacetic acid (EDTA) is a common and effective masking agent used in the determination of beryllium with Chrome Azurol S. researchgate.net By selectively binding to interfering ions like aluminum, EDTA allows for the specific determination of beryllium. researchgate.net
Recent research has focused on developing direct and rapid spectrophotometric methods that minimize sample preparation steps. A study on the determination of beryllium in beryl (B75158) minerals using Chrome Azurol S demonstrated a method that did not require prior solvent extraction or ion exchange separation. researchgate.net By optimizing the concentrations of EDTA and CAS, the interference from high concentrations of aluminum was effectively overcome. researchgate.net
Table 3: Spectrophotometric Determination of Beryllium using Chrome Azurol S
| Parameter | Details |
| Chromogenic Reagent | Chrome Azurol S (CAS) researchgate.net |
| Optimal pH | ~4.6 - 5.0 researchgate.net |
| Wavelength of Maximum Absorbance (λmax) | 568 nm - 620 nm (depending on conditions) researchgate.net |
| Common Masking Agent | Ethylenediaminetetraacetic acid (EDTA) researchgate.net |
| Beer's Law Range | 0.02 to 9 ppm researchgate.net |
Sample Preparation and Matrix Considerations in Beryllium Analysis
The accuracy and reliability of any beryllium analysis are critically dependent on the sample preparation procedure. The goal of sample preparation is to efficiently and completely bring the beryllium from the sample matrix into a solution that is suitable for introduction into the analytical instrument, while minimizing the loss of the analyte and the introduction of contaminants.
For many sample types, including air filters, wipes, and biological tissues, acid digestion is the most common preparation method. osha.govastm.org A mixture of strong acids, such as nitric acid and sulfuric acid, is often used to break down the sample matrix and dissolve the beryllium. cdc.gov In some cases, for particularly refractory materials like beryllium oxide or certain minerals, more aggressive digestion methods involving hydrofluoric acid or fusion with a flux like sodium carbonate may be necessary. thermofisher.cominorganicventures.com The ashing temperature is a critical parameter, as high-temperature ignited beryllium oxide can be very difficult to dissolve in acids. thermofisher.cominorganicventures.com
The sample matrix itself can present significant challenges during analysis. High concentrations of other elements can cause spectral interferences in ICP-AES or non-spectral (matrix) effects in GFAAS and ICP-MS. rsc.orgmdpi.com For example, in ICP-MS, the presence of heavier elements in the sample can suppress the signal of the lighter beryllium ion due to space-charge effects. mdpi.com
To address these matrix effects, various strategies are employed. These include simple dilution of the sample, the use of internal standards, matrix matching of calibration standards, and separation techniques to remove the interfering matrix components prior to analysis. nih.govspectroscopyonline.com For instance, a method for analyzing beryllium in alkaline effluents from processing plants utilized a dispersive micro solid phase extraction procedure with graphene oxide to separate beryllium from the highly alkaline matrix before GFAAS determination. rsc.org Similarly, for the analysis of beryllium in coal fly ash, a liquid chelating exchange separation was used to isolate beryllium from interfering metals. rsc.org
The hydrolytic stability of beryllium is another important consideration. Beryllium has a tendency to hydrolyze and precipitate out of solution at a pH of 4.2 or greater. thermofisher.com Therefore, it is crucial to maintain a low pH (typically below 2) in the prepared sample solutions to ensure the stability of the beryllium ions. thermofisher.com
Table 4: Common Sample Preparation Techniques for Beryllium Analysis
| Sample Type | Preparation Method | Key Considerations |
| Air Filters/Wipes | Acid Digestion (e.g., HNO₃, H₂SO₄) osha.govcdc.gov | Complete dissolution of particles, avoiding analyte loss. |
| Beryl Ores | Fusion with Sodium Carbonate or Acid Digestion (HF/H₂SO₄) inorganicventures.com | Ensuring complete breakdown of the mineral structure. |
| Organic Matrices | Dry Ashing or Wet Digestion (H₂SO₄/H₂O₂) thermofisher.cominorganicventures.com | Ashing temperature should not exceed 450 °C. thermofisher.cominorganicventures.com |
| Alloys | Acid Digestion (e.g., HNO₃ for Cu/Ni alloys, HCl for Fe/Al/Mg alloys) inorganicventures.com | Choice of acid depends on the alloy composition. |
| Water Samples | Acidification, sometimes with preconcentration steps nih.gov | Maintaining a pH < 2 to prevent hydrolysis. thermofisher.com |
Applications in Chemical Research and Materials Science
Precursor Role in the Synthesis of Other Beryllium Compounds
Beryllium chloride is a fundamental starting material for the synthesis of other beryllium-containing substances, including high-purity beryllium metal and organometallic compounds. atamanchemicals.comnih.gov
The primary industrial application of beryllium chloride is as a raw material for the production of beryllium metal. wikipedia.orgqsstudy.com The process involves the electrolysis of a molten mixture of beryllium chloride and sodium chloride. atamanchemicals.comchemicalbook.com Anhydrous beryllium chloride is essential for this process, as the presence of water would lead to the formation of beryllium oxide, which is not suitable for electrolysis. google.com
The electrolytic process is typically carried out at high temperatures. Beryllium hydroxide, derived from beryl (B75158) or bertrandite ores, is first converted to beryllium chloride. chemicalbook.com This anhydrous beryllium chloride is then mixed with sodium chloride, which lowers the melting point of the electrolyte and improves its conductivity. atamanchemicals.comchemicalbook.com During electrolysis, beryllium metal is deposited at the cathode.
Table 1: Electrolysis Process for Beryllium Metal Production
| Parameter | Description |
|---|---|
| Raw Material | Anhydrous Beryllium Chloride (BeCl₂) google.com |
| Flux | Sodium Chloride (NaCl) chemicalbook.com |
| Process | Fused salt electrolysis atamanchemicals.com |
| Product at Cathode | Beryllium Metal (Be) |
| Byproduct at Anode | Chlorine Gas (Cl₂) |
This electrolytic method is a crucial step in the metallurgical extraction of beryllium, a lightweight metal with significant applications in the aerospace, defense, and nuclear industries. chemicalbook.comontosight.ai
Beryllium chloride is a key starting material for the synthesis of organoberyllium compounds. nih.govnih.gov These compounds, which feature a carbon-beryllium bond, are synthesized through reactions such as transmetallation or the alkylation of beryllium chloride with organometallic reagents. wikipedia.org For example, diethylberyllium (B3343575) can be synthesized from beryllium chloride. Ether solutions of beryllium chloride are often used as the initial material for producing beryllium alkyls and other organic beryllium compounds. google.com
The synthesis generally involves reacting anhydrous beryllium chloride with organolithium, organomagnesium (Grignard reagents), or other organometallic reagents. wikipedia.orgvaia.com Due to the toxicity of beryllium compounds, these syntheses are performed with great care under controlled laboratory conditions. vaia.com Organoberyllium compounds are of interest for their unique structural properties and their use in specialized areas of chemical synthesis. wikipedia.orgvaia.com
Catalytic Applications in Organic Synthesis
Anhydrous beryllium chloride functions as a Lewis acid, a characteristic that allows it to act as a catalyst in certain organic reactions. nih.govmetoree.com Its catalytic activity is similar to that of aluminum chloride (AlCl₃), with which beryllium shares a diagonal relationship in the periodic table. wikipedia.orgqsstudy.com
Beryllium chloride is utilized as a catalyst for Friedel-Crafts reactions. wikipedia.orgqsstudy.comallen.in In these reactions, the beryllium chloride acts as a Lewis acid, accepting an electron pair from a reactant to form a carbocation, which then proceeds to react with an aromatic ring. metoree.com This catalytic role facilitates the alkylation and acylation of aromatic compounds. Research has shown that anhydrous beryllium chloride can react vigorously with organic acid anhydrides to produce beryllium salts and the corresponding acyl halide, a reaction type relevant to Friedel-Crafts acylations. acs.org
Table 2: Beryllium Chloride as a Friedel-Crafts Catalyst
| Reaction Type | Role of Beryllium Chloride | Example |
|---|---|---|
| Friedel-Crafts Alkylation | Lewis Acid Catalyst | Alkylation of benzene (B151609) |
| Friedel-Crafts Acylation | Lewis Acid Catalyst | Acylation of benzene |
While effective, the use of beryllium chloride as a catalyst is limited by its toxicity compared to other Lewis acids like aluminum chloride. allen.in
Research Applications in Materials Science and Chemistry
Beryllium chloride, tetrahydrate finds applications in specialized areas of materials science research, particularly in the growth of crystals and as a precursor for thin film deposition. ontosight.ai
In the field of crystal growth, beryllium compounds are essential for creating synthetic versions of gems like beryl. A hydrothermal process for growing beryl crystals utilizes sources of beryllium oxide in a highly acidic chloride medium, demonstrating the role of beryllium and chloride ions in such synthetic processes. google.com
Beryllium chloride has also been explored as a precursor for the deposition of thin films. For instance, beryllium chloride (BeCl₂) thin films have been prepared on glass slides using a chemical bath deposition technique with aqueous solutions. researchgate.net However, its use in other deposition techniques like Atomic Layer Deposition (ALD) is challenging. The high sublimation temperature of beryllium chloride (over 200 °C) makes it unsuitable for some ALD systems that operate at lower temperatures. aip.org While chemical vapor deposition (CVD) is noted as a preferred technique for beryllium chloride, the material itself is more often a starting point to synthesize other precursors, such as dimethylberyllium, for deposition processes. aip.orgvem-co.com
Research into the deposition of beryllium-containing thin films, such as beryllium oxide (BeO), highlights the importance of finding suitable precursors. BeO films are of interest due to their properties as a diffusion barrier and high thermal conductivity. aip.org
Utilization in Crystallization Trials for Biological Macromolecules
The crystallization of biological macromolecules such as proteins and nucleic acids into well-ordered crystals is a prerequisite for elucidating their atomic-level structures. This process is often the bottleneck in structural biology. Beryllium chloride tetrahydrate is utilized not as a conventional precipitant, but more strategically as a component in forming a key structural mimic that stabilizes specific conformational states of certain proteins, thereby promoting crystallization.
The most prominent application of beryllium chloride in this field is in the generation of the beryllium trifluoride anion (BeF₃⁻). This ion serves as a close mimic of the phosphate (B84403) group (PO₄³⁻) in its tetrahedral geometry and charge distribution. This mimicry is particularly valuable in studying the activation mechanisms of a class of proteins known as response regulators, which are key components of two-component signal transduction systems in bacteria.
In a typical crystallization setup, beryllium chloride is mixed with a source of fluoride (B91410) ions, such as sodium fluoride (NaF). In aqueous solution, this mixture forms beryllium trifluoride, which can then bind to the active site of a response regulator protein in place of a phosphate group. This binding locks the protein in its activated conformation, making it more homogenous and rigid, and thus more amenable to crystallization.
Detailed Research Findings
Several studies have successfully employed beryllium chloride in conjunction with a fluoride source to obtain high-resolution crystal structures of response regulator proteins in their activated states. These structures have provided invaluable insights into the molecular mechanisms of signal transduction.
For instance, the crystal structure of the Escherichia coli chemotaxis protein CheY was determined in its activated state by using beryllium trifluoride to mimic phosphorylation. This allowed researchers to visualize the conformational changes that occur upon activation and understand how CheY interacts with its downstream target, the flagellar motor switch protein FliM.
Similarly, the crystal structure of the receiver domain of the Staphylococcus aureus response regulator ArlR was solved in its activated, dimeric form. This was achieved by supplementing the protein solution with beryllium sulfate (B86663) (a substitute for beryllium chloride) and sodium fluoride, leading to the formation of the BeF₃⁻ complex. The resulting structure revealed the key interactions at the dimerization interface, which are crucial for its function in regulating virulence gene expression.
In another example, the receiver domain of the Klebsiella pneumoniae response regulator kpRstA was crystallized in the presence of beryllium sulfate and sodium fluoride to mimic its phosphorylated state. This approach facilitated the determination of its structure and provided a basis for understanding its interaction with DNA.
The general experimental approach involves incubating the purified protein with a molar excess of beryllium chloride (or sulfate) and sodium fluoride before setting up crystallization trials. The concentrations of these components, along with other crystallization reagents such as precipitants and buffers, are critical and need to be optimized for each specific protein.
| Biological Macromolecule | Beryllium Salt | Fluoride Salt | Other Key Components | Purpose |
| CheY (E. coli) | Beryllium Fluoride | (Not specified directly with chloride, but BeF₃⁻ used) | FliM peptide | To determine the structure of the activated CheY-FliM complex. nih.gov |
| ArlR receiver domain (S. aureus) | Beryllium Sulfate | Sodium Fluoride | Magnesium Chloride | To crystallize the activated dimer of the ArlR receiver domain. oup.com |
| kpRstA receiver domain (K. pneumoniae) | Beryllium Sulfate | Sodium Fluoride | Magnesium Chloride | To prepare the activated receiver domain for crystallization trials. oup.com |
| RR468 (a response regulator) | Beryllium Sulfate | Sodium Fluoride | Magnesium Chloride, Ammonium Sulfate, Sodium Acetate | To prepare BeF₃⁻ containing crystals for structural analysis. researchgate.net |
Environmental Dynamics and Non Toxic Speciation of Beryllium
Natural Occurrence and Anthropogenic Sources of Beryllium in the Environment
Beryllium, a steel-gray and lightweight alkaline earth metal, is a naturally occurring element. wikipedia.org It is not found in its pure form in nature but exists in combination with other elements in minerals. wikipedia.orgvedantu.com It is the 44th most abundant element in the Earth's crust, with concentrations ranging from 2 to 6 parts per million (ppm). wikipedia.orgberyllium.eupilgaardelements.com Beryllium is found in over 100 different minerals, with the most common being beryl (B75158) (3BeO·Al₂O₃·6SiO₂) and bertrandite (4BeO·2SiO₂·H₂O), which are the primary ores of economic significance. nih.govrsc.org Precious forms of beryl include gemstones like emerald and aquamarine. wikipedia.orgrsc.org Natural sources of beryllium release into the environment include the weathering of rocks and soils, windblown dust, and volcanic activity. beryllium.eunih.govcdc.govnih.gov
Anthropogenic, or human-caused, sources significantly contribute to the environmental presence of beryllium. The primary anthropogenic source is the combustion of coal and fuel oil, which releases beryllium-containing particulates into the atmosphere. nih.govcdc.govcdc.gov Other industrial activities that contribute to beryllium emissions include the mining and processing of beryllium ores, the production of beryllium alloys and chemicals, and municipal waste incineration. nih.govdcceew.gov.au Beryllium and its compounds have numerous high-tech applications, particularly in the aerospace, defense, electronics, and nuclear industries. rsc.orgdcceew.gov.authoughtco.comosha.gov Beryllium alloys, such as beryllium-copper and beryllium-nickel, are valued for their high strength, thermal stability, and non-sparking properties. rsc.orgthoughtco.comrefractorymetal.org
Table 1: Natural and Anthropogenic Sources of Beryllium
| Source Category | Specific Sources |
| Natural Sources | Weathering of beryllium-containing rocks and soils nih.gov |
| Windblown dust beryllium.eunih.gov | |
| Volcanic activity beryllium.eunih.govdcceew.gov.au | |
| Anthropogenic Sources | Combustion of coal and fuel oil nih.govcdc.govcdc.gov |
| Mining and processing of beryllium ores nih.govdcceew.gov.au | |
| Production of beryllium alloys and chemicals nih.gov | |
| Municipal waste incineration nih.gov | |
| Aerospace and defense industries dcceew.gov.authoughtco.comosha.gov | |
| Electronics and telecommunications industries thoughtco.comosha.gov | |
| Nuclear industry rsc.orgdcceew.gov.aurefractorymetal.org |
Environmental Transport and Distribution Pathways
Beryllium released into the environment can be transported through the atmosphere, water, and soil. dcceew.gov.au Because it is an element, beryllium does not break down in the environment but can change its chemical form. chej.org
Beryllium enters the atmosphere primarily as fine particles from both natural and anthropogenic sources. nih.gov Windblown dust is a major natural contributor to atmospheric beryllium. nih.gov Industrial emissions, particularly from the burning of coal and oil, release beryllium particulates into the air. dcceew.gov.au These airborne particles can be transported over long distances by wind. chej.org Eventually, these particles settle back to the Earth's surface through dry deposition (settling out of the air) or wet deposition (brought down by rain or snow). nih.gov
Beryllium enters aquatic environments through the weathering of rocks and soil, atmospheric deposition, and industrial wastewater discharges. nih.govcdc.gov In water, beryllium compounds tend to adsorb to suspended particles and eventually settle to the bottom sediment. dcceew.gov.au For this reason, natural waters typically contain very low levels of dissolved beryllium. dcceew.gov.au However, the concentration of beryllium can be higher in more acidic waters. dcceew.gov.au A 2021 analysis of water samples in the United States found beryllium in 27% of 4,559 surface water samples, with an average concentration of 0.140 µg/L, and in 36.7% of 392 groundwater samples, with an average concentration of 0.343 µg/L. cdc.gov Beryllium is not often found as a contaminant in drinking water. cdc.gov
Beryllium is a natural component of soil, with typical background levels ranging from 0.5 to 2 ppm. beryllium.eu Atmospheric deposition from both natural and industrial sources contributes to the beryllium content in soil. dcceew.gov.au Beryllium compounds in soil are generally not highly mobile as they tend to bind to soil particles. cdc.gov This binding makes it less available for uptake by plants. dcceew.gov.au
Environmental Transformation and Persistence of Beryllium Species
As an element, beryllium is persistent in the environment and does not degrade. nih.govchej.org However, it can undergo chemical transformations that affect its mobility and bioavailability. The speciation of beryllium, or the different chemical forms in which it exists, is influenced by environmental conditions such as pH. In acidic environments, beryllium is more soluble and mobile. dcceew.gov.au In neutral to alkaline conditions, it tends to form insoluble hydroxides and precipitates out of solution, becoming less mobile. dcceew.gov.au
Biogeochemical Cycling and Bioconcentration Studies in Organisms
The biogeochemical cycling of beryllium involves its movement between the atmosphere, water, soil, and living organisms. While beryllium is naturally present in the environment, its uptake by organisms is generally low. Studies have shown that beryllium has a low potential for bioaccumulation in the food chain. cdc.gov Plants can take up small amounts of beryllium from the soil, but the transfer to animals that consume these plants is limited. dcceew.gov.au Therefore, significant bioconcentration of beryllium in most organisms is not a major concern.
Q & A
Q. What are the established methods for synthesizing beryllium chloride tetrahydrate ([Be(H₂O)₄]Cl₂) in laboratory settings?
Beryllium chloride tetrahydrate is synthesized via two primary routes:
- Direct chlorination of beryllium metal : Reaction with chlorine gas at 250°C (Be + Cl₂ → BeCl₂) .
- Carbothermal reduction of beryllium oxide : Heating BeO with chlorine and carbon at 700–900°C (BeO + Cl₂ + C → BeCl₂ + CO) . The anhydrous form readily hydrates in water to form the tetrahydrate, [Be(H₂O)₄]Cl₂ .
Q. What are the key chemical properties and solubility characteristics of beryllium chloride tetrahydrate relevant to experimental design?
- Structure : The tetrahydrate adopts an octahedral coordination geometry, with four water molecules bound to the Be²⁺ center .
- Solubility : Highly soluble in water and oxygenated solvents (e.g., ethers), forming complexes with Lewis bases like phosphines .
- Hygroscopicity : Anhydrous BeCl₂ attracts moisture, necessitating airtight storage .
Q. What safety protocols are critical when handling beryllium chloride tetrahydrate to minimize exposure risks?
- Containment : Use local exhaust ventilation and enclosed systems to prevent inhalation .
- Personal Protective Equipment (PPE) : Respirators, gloves, and protective clothing are mandatory due to its carcinogenicity .
- Storage : Keep in cool, dry, ventilated areas away from incompatible substances (e.g., acids, bases, oxidizers) .
Advanced Research Questions
Q. How do variations in experimental conditions affect the toxicity profile of beryllium chloride tetrahydrate in different animal models?
- Route-specific toxicity : Oral exposure in rats shows accumulation in bones (60–80% of absorbed dose), while inhalation studies link BeCl₂ to lung tumors .
- Species susceptibility : Female rats exhibit higher mortality (4× controls) during chronic inhalation, attributed to prolonged retention in pulmonary tissues .
- LD₅₀ variability : Mice (140 mg Be/kg) and rats (200 mg Be/kg) show divergent LD₅₀ values, influenced by gastrointestinal solubility and phosphate interactions .
Q. What analytical techniques are recommended for quantifying beryllium accumulation in biological tissues following exposure?
- Radiometric tracking : Use of radioactive ⁷Be isotopes in animal models to measure distribution in bones, liver, and blood .
- Spectroscopic methods : Inductively coupled plasma mass spectrometry (ICP-MS) for precise detection in tissues .
Q. What are the current research gaps in understanding the environmental and biological persistence of beryllium chloride tetrahydrate?
- Dermal exposure : No data exist on absorption through skin, despite known carcinogenicity .
- Long-term bioaccumulation : Limited studies on chronic low-dose effects in non-rodent species (e.g., primates) .
Q. How can researchers address contradictions in reported LD₅₀ values for beryllium chloride tetrahydrate across studies?
- Control solubility variables : Precipitates like Be₃(PO₄)₂ in the GI tract may reduce bioavailability, requiring pH-adjusted dosing solutions .
- Standardize exposure protocols : Differences in administration (gavage vs. drinking water) and hydration states of compounds can skew results .
Methodological Considerations for Experimental Design
- Hydration stability : Monitor phase transitions using variable-temperature XRD/FTIR, as seen in analogous hydrates (e.g., berberine chloride) .
- Catalytic applications : Leverage BeCl₂’s Lewis acidity in Friedel-Crafts reactions by optimizing solvent systems (e.g., ethers) to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
